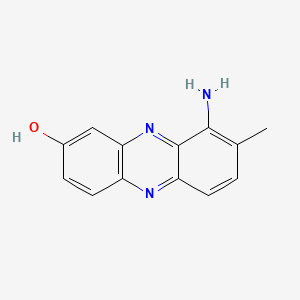

9-Amino-8-methylphenazin-2-ol

Description

General Contextualization within Phenazine (B1670421) Chemical Research

Phenazines are a significant class of nitrogen-containing heterocyclic compounds characterized by a dibenzo-annulated pyrazine (B50134) ring. wikipedia.org This core structure lends itself to a wide array of derivatives, with over 100 naturally occurring and more than 6000 synthetic variations having been investigated. mdpi.comresearchgate.net These compounds are noted for their diverse and potent biological activities, which include antimicrobial, antiviral, anticancer, and anti-inflammatory properties. mdpi.comontosight.ai

The chemical and physical properties of phenazine derivatives, and consequently their biological functions, are heavily influenced by the nature and position of substituent functional groups on the phenazine scaffold. mdpi.com The addition of groups such as hydroxyls, methyls, and aminos can alter the molecule's electronic properties, solubility, and ability to interact with biological targets. Research into functionalized phenazines is a dynamic field, with ongoing efforts to synthesize novel derivatives with enhanced or specific activities. researchgate.net

Historical Perspectives on Phenazine Derivatives in Academic Inquiry

The scientific history of phenazines dates back to the 19th century, with early discoveries linked to their vibrant pigmentation. For instance, the antibiotic properties of pyocyanin (B1662382), a blue phenazine pigment produced by Pseudomonas aeruginosa, were recognized in the 1890s. nih.gov For a significant period, many phenazines were primarily regarded as pigments with unclear biological roles.

A pivotal shift in the academic perception of phenazines occurred in 1959, when their potential for anticancer activity was first reported. mdpi.com This discovery catalyzed a deeper investigation into the pharmacological applications of this class of compounds. Another key milestone was the first description in 1957 of clofazimine, a synthetic phenazine that would later become an important therapeutic agent. The exploration of phenazine biosynthesis, which branches from the shikimic acid pathway, has also been a significant area of research, with the core phenazine scaffold being assembled from two molecules of a chorismic acid-derived intermediate. wikipedia.org The elucidation of these biosynthetic pathways has opened avenues for metabolic engineering to produce novel phenazine derivatives. acs.org

Rationale and Significance for Advanced Research on 9-Amino-8-methylphenazin-2-ol

The specific chemical structure of this compound, which features an amino group at the 9-position, a methyl group at the 8-position, and a hydroxyl group at the 2-position, is the primary driver for its research interest. ontosight.ai This particular arrangement of functional groups is believed to be a key determinant of its chemical reactivity and biological potential. ontosight.ai

The rationale for focused research on this compound is rooted in the principles of structure-activity relationships (SAR). The presence of both electron-donating (amino and hydroxyl) and electron-releasing (methyl) groups can significantly influence the electronic distribution within the phenazine ring system. This, in turn, can affect its redox properties, which are often linked to the biological activities of phenazines.

Advanced research into this compound is significant for several reasons:

Exploration of Novel Bioactivities: The unique substitution pattern may confer novel or enhanced antimicrobial and anticancer properties. ontosight.ai

Understanding Structure-Activity Relationships: Detailed study of this compound contributes to a broader understanding of how specific functional groups at defined positions on the phenazine core impact its biological function. This knowledge is crucial for the rational design of new therapeutic agents.

Potential for Further Functionalization: The existing functional groups on this compound can serve as handles for further chemical modification, allowing for the creation of a library of related compounds for screening and optimization.

While the synthesis and characterization of this compound have been subjects of scientific exploration, detailed experimental data on its biological activities are not widely available in publicly accessible literature. ontosight.ai Further empirical studies are necessary to fully elucidate its specific biological profile and potential applications in biotechnology and medicine. ontosight.ai

Table of Investigated Properties of Phenazine Derivatives

| Property Investigated | General Findings for Phenazine Class | Relevance to this compound |

| Antimicrobial Activity | Broad-spectrum activity against bacteria and fungi. ontosight.ai | Potential activity is suggested but requires specific experimental validation. ontosight.ai |

| Anticancer Activity | Many derivatives show cytotoxic effects against various cancer cell lines. mdpi.comnih.gov | Investigated as a potential area of activity for this compound. ontosight.ai |

| Redox Potential | Influenced by substituents; key to many biological activities. | The amino, methyl, and hydroxyl groups are expected to modulate its redox properties. |

| DNA Intercalation | A mechanism of action for some anticancer phenazines. | A possible mechanism of action that would need to be investigated. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

71662-29-8 |

|---|---|

Molecular Formula |

C13H11N3O |

Molecular Weight |

225.25 g/mol |

IUPAC Name |

9-amino-8-methylphenazin-2-ol |

InChI |

InChI=1S/C13H11N3O/c1-7-2-4-10-13(12(7)14)16-11-6-8(17)3-5-9(11)15-10/h2-6,17H,14H2,1H3 |

InChI Key |

LPJYJEOWTXQTAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=NC3=C(C=CC(=C3)O)N=C2C=C1)N |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 9 Amino 8 Methylphenazin 2 Ol

Established Chemical Synthesis Routes for Phenazine (B1670421) Core Structures

The construction of the fundamental phenazine ring system is the cornerstone of synthesizing derivatives like 9-Amino-8-methylphenazin-2-ol. Various classical methods have been developed for this purpose.

Conventional Organic Synthesis Pathways to Aminophenazinols

The Wohl-Aue reaction stands as a traditional and versatile method for phenazine synthesis. This reaction involves the condensation of an aniline (B41778) with a nitrobenzene (B124822) in the presence of a base, such as potassium hydroxide, and often with a reducing agent. For the synthesis of an aminophenazinol, this would typically involve the reaction of a substituted aminophenol with a substituted nitroaniline. The reaction is known to sometimes suffer from low yields and the formation of side products, but it remains a valuable tool for accessing a variety of phenazine scaffolds. nih.govresearchgate.net

Another classical approach involves the oxidative condensation of ortho-diaminobenzenes. This method can be employed to produce diaminophenazines, which could then be further functionalized. For instance, the oxidation of o-phenylenediamines using oxidants like ferric chloride (FeCl3) in an aqueous acidic medium is an effective method for preparing 2,3-diaminophenazines. rsc.orgchemicalbook.commdpi.com The reaction conditions can be mild and the yields are often high.

A general overview of these conventional pathways is presented in the table below.

| Reaction Name | Reactants | Key Reagents | General Product |

| Wohl-Aue Reaction | Substituted Aniline + Substituted Nitrobenzene | Base (e.g., KOH) | Substituted Phenazine |

| Oxidative Condensation | Substituted o-Phenylenediamine (B120857) | Oxidizing Agent (e.g., FeCl3) | Substituted 2,3-Diaminophenazine |

Precursor Synthesis and Functional Group Introduction

The synthesis of specifically substituted precursors is critical for the directed synthesis of this compound. The required precursors would likely be a substituted o-phenylenediamine and a substituted o-aminophenol or related derivatives.

For instance, to achieve the 8-methyl and 9-amino substitution, a plausible precursor would be 3-methyl-4,5-diaminonitrobenzene or a related protected derivative. The 2-ol (hydroxyl) functionality could be introduced from a suitably substituted catechol or aminophenol derivative. The strategic introduction of amino, methyl, and hydroxyl groups onto the benzene (B151609) ring precursors is a key step. This often involves multi-step synthetic sequences including nitration, reduction, methylation, and protection/deprotection of functional groups to ensure the correct regiochemistry in the final phenazine ring formation.

The biosynthesis of phenazines in microorganisms provides insights into the formation of the core structure, which originates from the shikimic acid pathway, with chorismic acid being a key precursor. nih.gov While not a direct laboratory method, understanding these pathways can inspire the design of synthetic routes.

Advanced Synthetic Techniques for this compound Analogues and Derivatives

Modern synthetic organic chemistry offers more sophisticated and efficient methods for the construction of complex phenazine structures with high degrees of control over substitution patterns.

Directed Functionalization and Regioselective Synthesis Approaches

Regioselective synthesis is crucial for obtaining a specific isomer like this compound. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, have been successfully employed for the regioselective synthesis of unsymmetrically substituted phenazines. This approach involves the coupling of a nonsymmetrically substituted 2-nitroaniline (B44862) with a 1-bromo-2-nitrobenzene (B46134) derivative, followed by a tandem catalytic reduction and oxidative cyclization. This method allows for the precise placement of different substituents on the phenazine core. nih.gov

Rhodium-catalyzed C-H amination is another powerful tool for the regioselective synthesis of phenazines. This method can proceed via a cascade process of amination, intramolecular electrophilic aromatic substitution, and aromatization, providing rapid access to unsymmetrical derivatives with precise placement of functional groups. nih.gov

The following table summarizes some advanced regioselective methods.

| Method | Key Reaction | Advantages |

| Buchwald-Hartwig Amination followed by Cyclization | Palladium-catalyzed C-N bond formation | High regioselectivity, good functional group tolerance |

| Rhodium-Catalyzed C-H Amination | C-H activation and amination | Direct functionalization of C-H bonds, atom economy |

Exploration of Stereoselective Synthesis for Chiral Precursors

While this compound itself is not chiral, the introduction of chiral centers in its derivatives can lead to compounds with interesting biological properties. The stereoselective synthesis of chiral precursors, particularly chiral diamines, is a well-established field that can be applied to the synthesis of chiral phenazine analogues.

Methods for the stereoselective synthesis of chiral 1,2-diamines are valuable as these can be used as building blocks. nih.gov Copper-catalyzed reductive coupling of imines with chiral allenamides is one such method that provides access to chiral 1,2-diamino synthons as single stereoisomers. acs.org Furthermore, chiral diamines derived from natural sources like pseudoephedrine and ephedrine (B3423809) can be synthesized with high stereo- and regioselectivity. acs.org These chiral diamine precursors could then be incorporated into the phenazine synthesis, for example, through a modified Wohl-Aue or oxidative condensation reaction, to yield chiral phenazine derivatives. The use of chiral auxiliaries and organocatalysts in the synthesis of precursors is also a common strategy to induce stereoselectivity. uw.edu.plresearchgate.net

Polymerization Studies of Phenazine Derivatives

The planar and redox-active nature of the phenazine core makes it an attractive building block for functional polymers. The incorporation of amino groups, as in this compound, can provide sites for polymerization or for tuning the electronic properties of the resulting polymer.

Amino-acid-functionalized monomers can be prepared and subsequently polymerized to yield polymers with phenazine units in the main chain or as side chains. nih.gov The amino group of an aminophenazine can be reacted with suitable monomers to form polyamides or polyimides.

Furthermore, dihydrophenazine polymers have been investigated as active cathode materials for potassium-ion batteries, demonstrating high energy and power density. researchgate.net The synthesis of such polymers often involves the polymerization of appropriately functionalized phenazine monomers. The study of polymers containing phenazine units is an active area of research with potential applications in organic electronics, energy storage, and sensing.

Oxidative Polymerization Mechanisms and Kinetics

The formation of poly-phenazine structures often proceeds through the oxidative polymerization of precursors such as o-phenylenediamines. This process is a complex reaction influenced by several factors including the concentration of the monomer, oxidant, and the reaction temperature. The mechanism generally involves the formation of radical cations, which then couple to form dimers, trimers, and ultimately the polymer chain.

The oxidative chemical polymerization of o-phenylenediamine (OPDA) has been studied using various oxidizing agents, such as potassium dichromate (K₂Cr₂O₇) in an acidic medium. researchgate.netsemanticscholar.org The polymerization is understood to proceed through an initial oxidation of the monomer to form a cation radical. This is often the rate-determining step. Subsequent coupling of these radicals leads to the formation of dimers and oligomers, which are further oxidized to continue the chain growth. The reaction is typically first-order with respect to the monomer, oxidant, and acid concentrations. researchgate.netsemanticscholar.org

Kinetic studies on the oxidative polymerization of o-phenylenediamine provide insights into the reaction dynamics. The rate of polymerization is significantly influenced by the concentrations of the reactants. For instance, the initial rate of polymerization increases with higher concentrations of both the monomer and the oxidant. semanticscholar.org

| [o-Phenylenediamine] (mol/L) | [K₂Cr₂O₇] (mol/L) | [HCl] (mol/L) | Initial Rate (mol/L·s⁻¹) |

|---|---|---|---|

| 0.1 | 0.05 | 1.0 | Data Not Available |

| 0.1 | 0.1 | 1.0 | Data Not Available |

| 0.1 | 0.2 | 1.0 | Data Not Available |

| 0.05 | 0.1 | 1.0 | Data Not Available |

| 0.2 | 0.1 | 1.0 | Data Not Available |

The temperature also plays a crucial role in the polymerization kinetics. An increase in temperature generally leads to a higher reaction rate. The apparent activation energy for the oxidative polymerization of o-phenylenediamine with potassium dichromate as the oxidant has been determined to be 63.658 kJ/mol. researchgate.net

The proposed mechanism for the oxidative polymerization of o-phenylenediamine involves the following key steps:

Initiation: The oxidant abstracts an electron from the o-phenylenediamine monomer to form a cation radical.

Propagation: The cation radicals couple, typically in a head-to-tail fashion, to form dimers. This dimer is then re-oxidized to a radical cation, which can react with another monomer radical cation, extending the polymer chain. This process of oxidation and coupling repeats, leading to the growth of the polymer.

Termination: Chain growth can be terminated through various side reactions or by the depletion of the monomer or oxidant.

It is important to note that the structure of the resulting polymer can be complex, potentially containing ladder-like structures and phenazine rings. The reaction conditions can influence the final structure and properties of the polymer.

Controlled Synthesis of Oligomeric and Polymeric Phenazine Systems

Achieving well-defined oligomeric and polymeric phenazine structures requires controlled synthesis strategies to regulate the molecular weight, dispersity, and architecture of the final product. While oxidative polymerization can be difficult to control, other methods have been developed to afford greater precision.

One effective strategy for the controlled synthesis of phenazine-based polymers is through C-N coupling reactions . This approach allows for the step-wise construction of the polymer backbone. For example, series of poly(aryl ether sulfone) polymers containing phenazine-based redox-active centers have been prepared using a modified C–N coupling procedure. mdpi.com This polymerization is typically carried out in a solvent like N-methylpyrrolidone (NMP) with a catalyst such as potassium carbonate (K₂CO₃). mdpi.com By adjusting the ratio of the phenazine-containing monomer to other comonomers, the properties of the resulting polymer can be systematically tuned. mdpi.com

Another powerful technique for controlled polymerization is the Stille coupling reaction . This palladium-catalyzed cross-coupling reaction is widely used to synthesize conjugated polymers. In the context of phenazine-based systems, novel conjugated copolymers have been successfully synthesized by reacting a brominated phenazine-based acceptor unit with stannylated donor units. mdpi.com This method allows for the creation of donor-acceptor (D-A) type polymers with tunable optical and electrochemical properties. mdpi.com

The synthesis of sequence-defined oligomers can be achieved using solid-phase synthesis techniques. This method, while often complex, provides precise control over the monomer sequence in an oligomer. For oligoarylacetylenes with backbones that could potentially incorporate phenazine units, solid-phase synthesis using Sonogashira cross-coupling reactions has been demonstrated. nih.gov This approach involves sequentially adding monomer units to a growing chain that is attached to a solid support, with purification at each step.

Furthermore, Suzuki coupling polymerization has been employed to create conjugated copolymers of fluorene (B118485) and dibenzo[a,c]phenazine. acs.org This method also utilizes a palladium catalyst to couple boronic acid or ester functionalized monomers with halide-functionalized monomers, resulting in polymers with moderate molecular weights and enhanced thermal properties. acs.org

The choice of synthetic methodology depends on the desired properties of the final material. For creating bulk polymers where precise control over molecular weight is less critical, oxidative polymerization offers a straightforward approach. However, for applications requiring well-defined architectures and tunable properties, controlled polymerization techniques like C-N coupling, Stille coupling, and Suzuki coupling are more suitable.

| Method | Typical Monomers | Catalyst/Reagents | Key Advantages | Reference |

|---|---|---|---|---|

| C-N Coupling | Dihydrophenazines, Dihalogenated aromatics | K₂CO₃ | Facile and efficient for incorporating phenazine units. | mdpi.com |

| Stille Coupling | Halogenated phenazines, Organotin compounds | Palladium complexes | Effective for creating donor-acceptor conjugated polymers. | mdpi.com |

| Suzuki Coupling | Halogenated phenazines, Boronic acids/esters | Palladium complexes | Produces polymers with good thermal stability and defined structures. | acs.org |

| Solid-Phase Synthesis | Functionalized monomer units | Various coupling reagents | Precise control over oligomer sequence. | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 9 Amino 8 Methylphenazin 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 9-Amino-8-methylphenazin-2-ol. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to assign all proton and carbon signals and to gain insights into the molecule's conformation.

Two-dimensional NMR experiments are crucial for establishing the connectivity of atoms within the this compound framework.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For instance, it would show correlations between adjacent aromatic protons on the phenazine (B1670421) core, helping to delineate the substitution pattern. The protons on the same aromatic ring would exhibit cross-peaks, confirming their proximity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. Each protonated carbon would display a cross-peak with its attached proton(s), allowing for the direct assignment of these carbon signals based on the already assigned proton spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is key to mapping the complete carbon skeleton by identifying long-range (2- and 3-bond) correlations between protons and carbons. For this compound, HMBC would be instrumental in:

Confirming the positions of the amino, methyl, and hydroxyl groups by showing correlations from the methyl protons and the amino protons to the quaternary carbons of the phenazine ring.

Connecting the different aromatic spin systems across the phenazine core.

Assigning the quaternary carbons, which are not observable in an HSQC spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆) Data is estimated based on known shifts for substituted phenazines and general substituent effects. Actual values may vary.

| Atom Number | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity |

| 1 | 110-120 | 7.0-7.5 | d |

| 2 | 150-160 | - | - |

| 3 | 105-115 | 6.5-7.0 | d |

| 4 | 125-135 | 7.5-8.0 | d |

| 4a | 135-145 | - | - |

| 5a | 140-150 | - | - |

| 6 | 120-130 | 7.2-7.8 | d |

| 7 | 115-125 | 7.0-7.5 | d |

| 8 | 120-130 | - | - |

| 9 | 145-155 | - | - |

| 10a | 130-140 | - | - |

| 10b | 135-145 | - | - |

| 8-CH₃ | 15-25 | 2.0-2.5 | s |

| 9-NH₂ | - | 5.0-6.0 | br s |

| 2-OH | - | 9.0-10.0 | br s |

Solid-state NMR (ssNMR) spectroscopy would provide valuable information about the structure and dynamics of this compound in the solid phase. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed to obtain high-resolution ¹³C and ¹⁵N spectra. nih.goviastate.edu

ssNMR could be used to:

Characterize the crystalline form and identify the presence of different polymorphs.

Probe intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups.

Study the molecular dynamics in the solid state.

For co-crystals or complexes, ssNMR can elucidate the nature of the interactions between the constituent molecules. nih.gov

Vibrational Spectroscopy (FTIR and Raman) for Molecular Fingerprinting and Functional Group Analysis

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that provide a unique "fingerprint" of a molecule by probing its vibrational modes.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The O-H and N-H stretching vibrations would appear as broad bands in the region of 3200-3500 cm⁻¹. The C-H stretching of the methyl group and aromatic rings would be observed around 2900-3100 cm⁻¹. The C=C and C=N stretching vibrations of the phenazine core would give rise to a series of bands in the 1400-1650 cm⁻¹ region. C-O and C-N stretching vibrations would be found in the fingerprint region (below 1400 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the vibrations of the phenazine skeleton due to its high polarizability. The symmetric vibrations of the aromatic rings, which are often weak in the FTIR spectrum, would give strong signals in the Raman spectrum.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Data is estimated based on typical vibrational frequencies for substituted phenazines and related aromatic compounds.

| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H Stretch | 3200-3400 (broad) | Weak |

| N-H Stretch | 3300-3500 (medium) | Weak |

| Aromatic C-H Stretch | 3000-3100 (medium) | Strong |

| Aliphatic C-H Stretch | 2850-2970 (medium) | Medium |

| C=C / C=N Ring Stretch | 1400-1650 (strong) | Strong |

| C-O Stretch | 1200-1300 (strong) | Medium |

| C-N Stretch | 1250-1350 (medium) | Medium |

Electronic Spectroscopy (UV-Vis) for Chromophore Characterization and Electronic Transitions

UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the phenazine core in this compound is expected to result in strong absorption in the UV and visible regions. The absorption spectrum is anticipated to exhibit multiple bands corresponding to π→π* and n→π* transitions. libretexts.org

The positions and intensities of these absorption bands are sensitive to the nature and position of substituents. The presence of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups, and the weakly electron-donating methyl (-CH₃) group, are expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted phenazine. The exact position of the λmax would also be influenced by the solvent polarity.

Table 3: Predicted UV-Vis Absorption Maxima for this compound in Methanol (B129727) Data is estimated based on the UV-Vis spectra of substituted phenazines.

| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π→π | ~380-420 | High |

| π→π | ~270-300 | High |

| n→π* | ~450-500 | Low |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can be used to determine the elemental composition and chemical states of the atoms in this compound. The XPS survey spectrum would show peaks corresponding to carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s).

High-resolution spectra of each element would provide information about the chemical environment of the atoms.

C 1s: The C 1s spectrum would be complex, with multiple components corresponding to C-C, C-H, C-N, and C-O bonds.

N 1s: The N 1s spectrum would show distinct peaks for the amino nitrogen (-NH₂) and the heterocyclic nitrogens of the phenazine ring. The binding energy of the amino nitrogen would be lower than that of the ring nitrogens. thermofisher.com

O 1s: The O 1s spectrum would show a peak corresponding to the hydroxyl group (-OH).

Table 4: Predicted XPS Binding Energies for this compound Data is estimated based on typical binding energies for nitrogen- and oxygen-containing organic compounds. wur.nlacs.org

| Element | Core Level | Predicted Binding Energy (eV) | Chemical State |

| C | 1s | ~284.8 | C-C, C-H |

| C | 1s | ~286.0 | C-N |

| C | 1s | ~286.5 | C-O |

| N | 1s | ~399.0 | -NH₂ |

| N | 1s | ~400.5 | Phenazine Ring N |

| O | 1s | ~533.0 | -OH |

Crystallographic Studies of this compound and Its Co-crystals/Complexes

Given the presence of hydrogen bond donors (-NH₂, -OH) and acceptors (phenazine nitrogens, -OH), this compound is a good candidate for the formation of co-crystals with other molecules, particularly those containing complementary functional groups like carboxylic acids or other N-heterocycles. nih.gov Amino acids could also be potential co-formers. nih.gov Crystallographic studies of such co-crystals would be valuable for understanding the principles of molecular recognition and for the rational design of new solid forms with tailored properties. nih.gov

Theoretical and Computational Chemistry of 9 Amino 8 Methylphenazin 2 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in understanding the electronic properties and predicting the reactivity of molecules like 9-Amino-8-methylphenazin-2-ol. Density Functional Theory (DFT) is a widely used method that balances computational cost and accuracy, making it suitable for molecules of this size.

Molecular Orbital Analysis and Frontier Orbitals

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For a molecule like this compound, the electron-donating amino (-NH2) and hydroxyl (-OH) groups, along with the electron-withdrawing phenazine (B1670421) core, would significantly influence the energies and distributions of these frontier orbitals.

Table 1: Hypothetical Frontier Orbital Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -5.5 eV | Indicates electron-donating capability, likely localized around the amino and hydroxyl groups. |

| LUMO Energy | ~ -2.0 eV | Indicates electron-accepting capability, likely distributed over the phenazine ring system. |

| HOMO-LUMO Gap | ~ 3.5 eV | Suggests moderate chemical reactivity and stability. |

Note: These values are hypothetical and would require specific DFT calculations to be confirmed.

Spectroscopic Property Prediction (e.g., NMR, UV-Vis)

Computational methods can predict various spectroscopic properties, which can aid in the identification and characterization of the compound.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed. By comparing the calculated shifts with experimental data, the structure of the molecule can be confirmed. The chemical shifts would be influenced by the electronic environment of each nucleus, with the aromatic protons and carbons of the phenazine core showing distinct signals.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). The predicted absorption maxima (λmax) correspond to electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. The phenazine core is expected to give rise to characteristic π-π* transitions.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations could provide insights into its conformational flexibility, particularly the rotation of the amino and hydroxyl groups.

Furthermore, by simulating the molecule in a solvent box (e.g., water), MD can reveal how the solvent molecules arrange around the solute and the nature of the intermolecular interactions, such as hydrogen bonding between the amino/hydroxyl groups and water.

Molecular Docking and Ligand-Biomacromolecule Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the binding of a ligand (like this compound) to the active site of a target protein.

The docking process involves predicting the binding mode and affinity (e.g., binding energy). The amino, methyl, and hydroxyl groups of this compound would be key in forming specific interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in a protein's binding pocket.

Computational Approaches for Reaction Mechanism Elucidation

Computational chemistry can be employed to explore potential reaction mechanisms involving this compound. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This helps in determining the most likely reaction pathway and the rate-determining step. For instance, the oxidation or reduction of the phenazine core could be investigated using these methods.

Insufficient Data Available to Generate a Detailed Scientific Article on this compound

A thorough investigation of available scientific literature reveals a significant lack of specific research data on the chemical compound this compound. While the broader class of phenazine compounds, to which it belongs, has been the subject of various studies exploring their potential antimicrobial and antitumor properties, detailed mechanistic studies specifically focusing on this compound are not sufficiently present in the public domain to construct a comprehensive scientific article as requested.

The user's detailed outline requires in-depth information on the in vitro biological activities and molecular mechanisms of this specific compound. This includes nuanced details about its targets within bacterial and fungal cells, its precise effects on microbial growth and virulence, its mechanisms of inducing apoptosis and dysregulating the cell cycle in cancer cells, and its specific interactions with crucial cellular machinery such as DNA replication and transcription processes, as well as enzymes like topoisomerases and RNA polymerase.

Despite extensive searches for this information, the results consistently point to general activities of phenazine derivatives or other related amino-acid-based compounds, without singling out this compound. Consequently, the creation of data tables and detailed research findings as mandated by the instructions is not feasible. The available information is too broad to support the specific subsections of the requested article, and any attempt to do so would result in an article that does not adhere to the strict requirement of focusing solely on this compound.

Therefore, until more specific research on this compound is conducted and published, it is not possible to generate the thorough, informative, and scientifically accurate article as outlined.

Investigation of Biological Activities and Molecular Mechanisms in Vitro Research

Exploration of Other Biological Activities (e.g., antioxidant, antiviral, anti-inflammatory mechanisms)

Antioxidant Activity of Phenazine (B1670421) Derivatives

The antioxidant potential of various phenazine derivatives has been investigated through several in vitro assays. The core structure of phenazine can be substituted with various functional groups that influence its ability to scavenge free radicals and chelate metals, which are key mechanisms of antioxidant action. For instance, studies on phthalazine (B143731) derivatives, which also contain a nitrogen-heterocyclic scaffold, have demonstrated their capacity to exhibit antioxidant effects in assays such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay. researchgate.net The generation of reactive oxygen species (ROS) is a proposed mechanism for the cytotoxic activity of some phenazine 5,10-dioxides, highlighting the redox-active nature of the phenazine core. rsc.org

Antiviral Activity of Phenazine and Related Compounds

The antiviral properties of phenazine and structurally related compounds like phenoxazines have been evaluated against a variety of DNA and RNA viruses. nih.gov Phenothiazine (B1677639) derivatives, which share a similar tricyclic structure, have been shown to possess antiviral activity by inhibiting clathrin-dependent endocytosis, a pathway many viruses use to enter host cells. researchgate.net Research on phenoxazine-based nucleoside analogs has identified compounds that inhibit a range of viruses, including herpesviruses and tick-borne encephalitis virus, with EC50 values in the low micromolar range. nih.govresearchgate.net These findings suggest that the phenazine scaffold could be a valuable template for the development of new antiviral agents.

Anti-inflammatory Mechanisms of Phenazine Derivatives

Several in vitro studies have provided insights into the anti-inflammatory mechanisms of phenazine derivatives. A notable mechanism is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced murine macrophage RAW 264.7 cells. mdpi.com Certain phenazine compounds isolated from the yeast-like fungus Cystobasidium laryngis have demonstrated this inhibitory effect without showing cytotoxicity. mdpi.com

Furthermore, research on phenazine derivatives from Streptomyces flavidovirens has revealed significant antineuroinflammatory activity. researchgate.netnih.gov One particular derivative was found to inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α, as well as prostaglandin (B15479496) E2 (PGE2). researchgate.netnih.gov The underlying mechanism for these effects involves the regulation of key inflammatory signaling pathways. This compound was shown to suppress the nuclear translocation of NF-κB and activate the Nrf2 signaling pathway in LPS-induced BV2 microglia cells. researchgate.netnih.gov The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition is a key target for anti-inflammatory drug development. researchgate.netnih.gov

The diverse biological activities of the broader phenazine class suggest that 9-Amino-8-methylphenazin-2-ol may also possess interesting pharmacological properties. However, dedicated in vitro studies are necessary to elucidate its specific antioxidant, antiviral, and anti-inflammatory potential and mechanisms of action.

Interactive Data Table: In Vitro Biological Activities of Selected Phenazine Derivatives

| Compound Class | Specific Derivative | Biological Activity | In Vitro Assay/Model | Key Findings |

| Phenazines | Subphenazine C | Anti-inflammatory | LPS-induced BV2 microglia cells | Inhibited release of IL-6, TNF-α, and PGE2; Reduced nuclear translocation of NF-κB; Activated Nrf2 signaling pathway. researchgate.netnih.gov |

| Phenazines | Various derivatives from Cystobasidium laryngis | Anti-inflammatory | LPS-induced RAW 264.7 macrophage cells | Inhibited nitric oxide (NO) production without cytotoxicity. mdpi.com |

| Phenoxazines | Nucleoside Analogs | Antiviral | Cell culture assays | Effective against DNA and RNA viruses, including VZV and TBEV, with EC50 values as low as 0.06 µM for VZV. researchgate.net |

| Phenothiazines | Chlorpromazine, Fluphenazine, etc. | Antiviral | Various cell-based assays | Inhibit clathrin-dependent endocytosis, virus replication, and entry into host cells. researchgate.net |

| Phthalazines | Synthetic Derivatives | Antioxidant | ABTS radical scavenging assay | Demonstrated varying degrees of antioxidant activity. researchgate.net |

Structure Activity Relationship Sar Studies of 9 Amino 8 Methylphenazin 2 Ol Derivatives

Correlations between Substituent Position and Nature on Biological Potency

The biological potency of phenazine (B1670421) derivatives is highly dependent on the type and position of functional groups attached to the core ring structure. nih.gov The existing amino, methyl, and hydroxyl groups on 9-Amino-8-methylphenazin-2-ol serve as foundational points for modification to explore and optimize activity. ontosight.ai

Research on various heterocyclic compounds demonstrates that even subtle changes can lead to significant shifts in biological effect. For instance, in related nitrogen-containing heterocyclic structures, the introduction of specific substituents can enhance potency. Studies on halogenated phenazines have shown that incorporating halogen atoms, such as chlorine or bromine, can improve activity against resistant bacterial strains like MRSA. mdpi.com The position of these substituents is crucial; for example, a halogen at the C-6 position combined with an N-(methylsulfonyl) amide group at C-4 was found to remarkably improve antibacterial activity in certain phenazine series. mdpi.com

Furthermore, the nature of the amino side chain has been shown to significantly impact cellular uptake and antiproliferative activity in other complex heterocyclic systems. mdpi.com Derivatives with N,N-dimethylaminopropyl substitutions, for example, have displayed heightened activity, establishing them as potent DNA binders. mdpi.com The length and basicity of such chains are critical factors influencing how the molecule interacts with its biological target.

Hydroxylation and methylation are also key modifications. The presence and location of hydroxyl groups can be vital for the antibiotic activity of phenazines. mdpi.com The inherent 2-hydroxyl group in the parent compound likely plays a significant role in its activity, possibly through hydrogen bonding interactions with target biomolecules. The 8-methyl group may contribute to activity through steric or hydrophobic interactions.

The following interactive table illustrates hypothetical SAR data for derivatives of this compound, based on established principles for phenazine and other heterocyclic compounds.

| Compound | R1 (Position 4) | R2 (Position 6) | R3 (Position 9-amino) | Relative Potency (Hypothetical) |

| Parent | H | H | -NH2 | 1.0 |

| Derivative A | H | Cl | -NH2 | 5.2 |

| Derivative B | -SO2Me | Cl | -NH2 | 15.8 |

| Derivative C | H | H | -NH-(CH2)3-N(CH3)2 | 8.5 |

| Derivative D | H | OCH3 | -NH2 | 2.1 |

Analysis of Substituent Effects on DNA Binding Affinity and Mode of Interaction

Many phenazine derivatives exert their biological effects, particularly their anticancer and antimicrobial activities, by interacting with DNA. mdpi.com The planar, aromatic phenazine core is well-suited for intercalation, a process where the molecule inserts itself between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, leading to cell death. mdpi.com

Substituents on the phenazine ring play a critical role in modulating both the affinity and the mode of this DNA binding.

Amino and Hydroxyl Groups: The 9-amino and 2-hydroxyl groups on the parent compound are crucial. The amino group, being protonated at physiological pH, can form strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. Both the amino and hydroxyl groups can also act as hydrogen bond donors or acceptors, forming specific hydrogen bonds with the functional groups of DNA bases in the major or minor grooves.

Methyl Group: The 8-methyl group can influence DNA binding in several ways. It can enhance binding affinity through hydrophobic interactions within the DNA grooves or with the faces of the base pairs. nih.gov Studies on other DNA-binding agents have shown that the introduction of methyl groups can effectively reduce the entropic penalty of binding, thereby increasing affinity. nih.gov

Side Chains: The addition of positively charged side chains, particularly at the amino position, is a common strategy to enhance DNA binding. The electrostatic attraction between a cationic side chain and the DNA phosphate backbone significantly increases binding affinity. The length and flexibility of these chains are important, as they determine the optimal positioning of the molecule for interaction. mdpi.com

Impact of Phenazine Core Modifications on Overall Activity Profile

While substituent modification is a primary strategy in SAR, alterations to the core heterocyclic scaffold can also lead to profound changes in the activity profile. The tricyclic phenazine system is a privileged structure, but its properties can be fine-tuned by modifying the core.

Ring Bioisosteres: Replacing one of the benzene (B151609) rings with another aromatic or heteroaromatic ring (e.g., pyridine, thiophene) would create a new series of compounds with altered electronic properties, planarity, and solubility. This could change the compound's DNA binding capabilities and its ability to participate in redox cycling, a key mechanism of action for many phenazines. nih.gov

Reduced Ring Systems: The aromaticity of the phenazine core is essential for its intercalating ability. Partial or full saturation of one of the rings to create dihydro- or tetrahydrophenazine derivatives would result in a non-planar structure. While this would likely abolish intercalative DNA binding, it could open up possibilities for interaction with other targets, such as enzymes, potentially leading to a completely different mechanism of action and biological activity profile.

Position of Nitrogen Atoms: The positions of the two nitrogen atoms at positions 5 and 10 are a defining feature of the phenazine scaffold. Shifting these nitrogen atoms within the ring system would create isomers (e.g., phenoxazines if one N is replaced by O, or acridines if one N is removed) with significantly different electronic distributions and hydrogen-bonding capabilities. Such changes have been explored in other drug classes and often lead to distinct pharmacological profiles. who.int For example, acridine-based compounds are well-known DNA intercalators with antimalarial and anticancer properties. who.int

Redox Chemistry and Electrochemistry of 9 Amino 8 Methylphenazin 2 Ol

Electroactive Properties of Phenazine-Based Materials

Further research, including experimental studies, would be required to determine the specific redox and electrochemical properties of 9-Amino-8-methylphenazin-2-ol. Without such dedicated studies, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Enzymatic and Biochemical Interactions of 9 Amino 8 Methylphenazin 2 Ol

Interactions with Nucleic Acid Processing Enzymes (e.g., RNA Polymerase, DNA Topoisomerases)

Phenazine (B1670421) derivatives have been identified as potent modulators of enzymes crucial for nucleic acid processing, such as DNA topoisomerases. These enzymes are vital for managing the topological state of DNA during replication, transcription, and repair. nih.gov Some benzo[a]phenazine (B1654389) derivatives have demonstrated the ability to act as dual inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II). nih.gov These compounds can stabilize the Topo I-DNA cleavage complexes, acting as Topo I poisons, and also inhibit the ATPase activity of human Topo II, functioning as catalytic inhibitors. nih.gov The inhibitory concentrations for these derivatives often fall within the micromolar range, indicating a significant potential for interference with DNA replication and transcription processes. nih.govresearchgate.net

Similarly, imidazo[4,5-b]phenazine derivatives have been shown to exhibit dual inhibitory activity against Topoisomerase I and Topoisomerase IIα. ekb.eg The proposed mechanism for this inhibition involves the polycyclic phenazine structure intercalating into the DNA at the cleavage site, thereby stabilizing the topoisomerase-DNA complex and preventing the re-ligation of the DNA strand. ekb.eg

While direct inhibition of RNA polymerase by 9-Amino-8-methylphenazin-2-ol has not been specifically documented, related polycyclic aromatic compounds like phenanthridinium derivatives are known to inhibit RNA synthesis. nih.gov The mechanism of inhibition by these compounds involves the formation of an inhibitor-template complex, which interferes with the binding of RNA polymerase to the DNA template. nih.gov This suggests that phenazine compounds, due to their planar structure, could potentially interact with DNA and indirectly affect the function of RNA polymerase.

| Compound Class | Enzyme Target | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Benzo[a]phenazine derivatives | Topoisomerase I & II | 1-10 µM | nih.govresearchgate.net |

| Imidazo[4,5-b]phenazine derivative (4e) | Topoisomerase I | 29.25 µM | ekb.eg |

| Imidazo[4,5-b]phenazine derivative (4f) | Topoisomerase IIα | 26.74 µM | ekb.eg |

| Imidazo[4,5-b]phenazine derivative (4g) | Topoisomerase IIα | 22.72 µM | ekb.eg |

Studies on Oxidoreductase Systems

The redox-active nature of the phenazine core structure makes it a prime candidate for interactions with oxidoreductase systems. These enzymes catalyze the transfer of electrons from a reductant to an oxidant.

Phenazines can act as electron shuttles in biological systems, facilitating the transfer of electrons between different molecules and cellular compartments. In bacterial systems, such as Pseudomonas aeruginosa, phenazines are known to be reduced by NADH dehydrogenases, which are key components of the electron transport chain. nih.govnih.gov The order of phenazine reductase activity in membrane fractions of P. aeruginosa has been shown to be Nqr > Nuo > Ndh. nih.govnih.gov Different phenazine derivatives are reduced at different rates, with pyocyanin (B1662382) and phenazine-1-carboxamide (B1678076) generally being reduced more rapidly than phenazine-1-carboxylic acid. nih.gov

The rate of electron transfer is influenced by the specific structure of the phenazine derivative. uiowa.edubris.ac.uk Studies on dihydrophenazine photoredox catalysts have shown that electron transfer rate coefficients can reach values of up to approximately 1010 M-1s-1. uiowa.edubris.ac.uk The kinetics of these reactions are crucial for understanding the efficiency of phenazines as electron shuttles.

The ability of phenazines to be reduced by cellular reductants like NADH suggests their potential role in cofactor regeneration. citius.technology In biocatalytic processes that utilize NAD(P)H-dependent oxidoreductases, the regeneration of the oxidized cofactor (NAD(P)+) is essential for continuous enzyme turnover. Phenazine derivatives, such as phenazine ethosulfate, have been employed as mediators in bioelectrocatalytic systems for the regeneration of NAD+ from NADH. uni-bremen.de This process involves the oxidation of NADH by the phenazine derivative, which is then re-oxidized at an electrode. uni-bremen.de While the specific kinetics for this compound are not available, the turnover rate constants for the reduction of various phenoxazine (B87303) and phenothiazine (B1677639) dyes by NADH have been determined, providing a reference for the potential rates of such reactions. citius.technology

| Phenazine Derivative | System | Observed Rate/Constant | Reference |

|---|---|---|---|

| Pyocyanin (PYO) | Whole cells (P. aeruginosa) | Fastest reduction rate among tested phenazines | nih.gov |

| Phenazine-1-carboxamide (PCN) | Whole cells (P. aeruginosa) | Faster reduction rate than PCA | nih.gov |

| Dihydrophenazine derivatives | Photoredox catalysis | Electron transfer rate coefficients up to ~1010 M-1s-1 | uiowa.edubris.ac.uk |

Investigation of Transaminase and Aminotransferase Interactions

Transaminases and aminotransferases are a broad class of enzymes that catalyze the interconversion of amino acids and α-keto acids, playing a central role in amino acid metabolism. There is limited direct evidence in the available literature regarding the interaction of this compound or other phenazine derivatives with these enzymes.

One study reported that phenelzine (B1198762), a monoamine oxidase inhibitor, also inhibits tyrosine aminotransferase with an IC50 of 50 µM. nih.gov However, it is important to note that phenelzine is not a phenazine derivative, and therefore these findings cannot be directly extrapolated. The potential for phenazine compounds to interact with pyridoxal-5'-phosphate (PLP), the cofactor for most aminotransferases, has not been extensively explored. Further research is required to determine if this compound or related compounds can modulate the activity of this important class of enzymes.

Binding and Modulatory Effects on Other Key Metabolic Enzymes

Beyond the aforementioned enzyme classes, phenazine derivatives have been shown to interact with other key metabolic enzymes. For instance, some phenazine compounds have been found to inhibit 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, the first enzyme in the shikimate pathway which is responsible for the biosynthesis of aromatic amino acids in microorganisms and plants. nih.govresearchgate.netnsf.govnih.gov This inhibition suggests that phenazines could potentially disrupt the production of essential aromatic compounds in susceptible organisms.

In another example, a specific phenazine derivative, compound 158, has been identified as a highly selective inhibitor of triosephosphate isomerase (TIM) from Trypanosoma cruzi, the parasite responsible for Chagas' disease. nih.gov This finding highlights the potential for developing phenazine-based inhibitors that target specific metabolic enzymes in pathogens.

Additionally, imidazole (B134444) phenazine derivatives have been synthesized and evaluated as inhibitors of the NS2B-NS3 protease of the Dengue virus, with some compounds showing promising IC50 values. nih.govresearchgate.net

| Compound | Enzyme Target | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Phenelzine (non-phenazine) | Tyrosine Aminotransferase | 50 µM | nih.gov |

| Imidazole phenazine derivative (3e) | DENV2 NS2B-NS3 protease | 54.8 µM | researchgate.net |

| Imidazole phenazine derivative (3k) | DENV2 NS2B-NS3 protease | 71.9 µM | researchgate.net |

Modulation of Cellular Metabolic Pathways by 9 Amino 8 Methylphenazin 2 Ol

Influence on Amino Acid Metabolic Networks and Flux

The biosynthesis of the core phenazine (B1670421) structure is intrinsically linked to amino acid metabolism. This connection suggests that the presence and concentration of phenazines could, in turn, influence the metabolic flux and availability of certain amino acids.

Impact on Branched-Chain Amino Acid Metabolism

While direct modulation of branched-chain amino acid (BCAA) catabolism by phenazines is not extensively documented, an indirect relationship can be considered. BCAA catabolism is a source of nitrogen and carbon for the synthesis of other amino acids, such as glutamate (B1630785) and aspartate. researchgate.net Given that precursors for phenazine synthesis are linked to glutamate metabolism, alterations in BCAA flux could potentially influence the building blocks available for phenazine production.

Regulation of Glycine, Serine, and Threonine Metabolism

The biosynthesis of phenazines is not directly derived from glycine, serine, or threonine. However, these amino acids are central to cellular one-carbon metabolism, which is crucial for the synthesis of numerous metabolites. The broad effects of phenazines on the cellular redox state could indirectly affect enzymatic reactions within these pathways that are dependent on redox cofactors.

Effects on Glutamine and Aspartate Metabolism

A significant link exists between phenazine biosynthesis and the metabolism of glutamine and aspartate. The precursor for the phenazine scaffold, chorismic acid, is derived from the shikimic acid pathway. nih.govnih.gov The flux through this pathway is connected to the availability of central metabolism intermediates. Notably, α-ketoglutarate, a key intermediate in the TCA cycle, serves as a precursor for both glutamine synthesis and phenazine production in some bacteria. columbia.edu This shared precursor suggests a potential competitive or regulatory interplay between glutamine metabolism and phenazine synthesis.

| Metabolic Intermediate | Link to Amino Acid Metabolism | Link to Phenazine Metabolism |

| Chorismic Acid | Precursor for aromatic amino acids (phenylalanine, tyrosine, tryptophan). | Branch point intermediate for the core phenazine structure. nih.gov |

| α-Ketoglutarate | Precursor for the synthesis of glutamate, which is a precursor for glutamine, proline, and arginine. | A key intermediate that can be channeled towards phenazine synthesis. columbia.edu |

This table summarizes the key metabolic intermediates that link amino acid metabolism with the biosynthesis of phenazine compounds.

Perturbation of Central Carbon Metabolic Pathways (e.g., Glycolysis, TCA Cycle)

Phenazines are well-known for their ability to interact with central carbon metabolism due to their capacity to act as mobile electron carriers. This allows them to shuttle electrons between different metabolic pathways and terminal electron acceptors, thereby influencing the rate of glycolysis and the tricarboxylic acid (TCA) cycle. nih.govcolumbia.edu

Alterations in Cellular Energy Homeostasis and Biosynthetic Processes

The primary role of phenazines as redox-active molecules directly implicates them in the regulation of cellular energy homeostasis. By shuttling electrons, they can interface with the electron transport chain, affecting the generation of the proton motive force that drives ATP synthesis. columbia.edu

Early studies demonstrated that phenazine compounds can uncouple oxidative phosphorylation by shunting electrons from the endogenous respiratory pathway. nih.gov This action would lead to a decrease in the efficiency of ATP production via respiration, dissipating energy as heat instead.

Furthermore, by influencing the redox state and the flux through central carbon and amino acid pathways, phenazines can impact the availability of precursors for various biosynthetic processes. The balance between catabolism (energy generation) and anabolism (biosynthesis) is tightly regulated by the energy status of the cell (e.g., ATP/ADP ratio) and the availability of reducing power (e.g., NADH/NAD+ ratio), both of which can be modulated by phenazines. nih.gov

| Metabolic Process | Potential Effect of Phenazines | Mechanism of Action |

| Glycolysis & TCA Cycle | Perturbation of metabolic flux. | Modulation of NADH/NAD+ ratio, affecting dehydrogenase activity. columbia.edu |

| Oxidative Phosphorylation | Uncoupling, leading to reduced ATP synthesis. | Shuttling electrons away from the primary electron transport chain. nih.gov |

| Biosynthesis | Alteration in precursor availability. | Influencing flux through central carbon and amino acid pathways. nih.gov |

| Redox Homeostasis | Balancing of intracellular redox state. | Acting as diffusible electron carriers to alternative electron acceptors. |

This table provides a summary of the potential effects of phenazine compounds on major cellular metabolic processes and the underlying mechanisms.

Advanced Analytical Methodologies for Research Applications of 9 Amino 8 Methylphenazin 2 Ol

Chromatographic Separation Coupled with Mass Spectrometry (LC-MS/MS) for Compound Identification and Metabolite Profiling in Complex Biological Matricesmeliomics.commdpi.com

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) stands as a cornerstone analytical technique for the identification and quantification of 9-Amino-8-methylphenazin-2-ol and its metabolites within intricate biological samples such as plasma, urine, and tissue homogenates. nih.gov The power of this technique lies in its ability to physically separate the compound of interest from matrix components using liquid chromatography, followed by highly selective and sensitive detection by tandem mass spectrometry. nih.gov

Methodologies typically employ reversed-phase liquid chromatography (RPLC) for the separation of semi-polar compounds like phenazine (B1670421) derivatives. nih.gov The separation is followed by electrospray ionization (ESI), which is well-suited for polar and thermally labile molecules, to generate charged parent ions of the target analyte.

In the mass spectrometer, particularly a triple quadrupole (QqQ) instrument, the process of Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is utilized for quantification. nih.govnih.gov This involves the selection of a specific precursor ion (the molecular ion of this compound or its metabolite) in the first quadrupole, its fragmentation via collision-induced dissociation in the second quadrupole, and the detection of a specific product ion in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing interferences and providing excellent sensitivity and specificity. nih.govnih.gov

For metabolite profiling, LC-MS/MS is used to identify products of biotransformation. Common metabolic pathways for phenazine-like structures include phase I reactions (e.g., hydroxylation, N-oxidation) and phase II reactions (e.g., glucuronidation, sulfation). nih.gov High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of potential metabolites, aiding in their structural elucidation. nih.gov

Table 1: Hypothetical LC-MS/MS Parameters for this compound and Potential Metabolites

| Compound | Predicted Metabolic Reaction | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Notes |

|---|---|---|---|---|

| This compound | Parent Compound | 226.1 | 198.1 | Hypothesized loss of the amino group and hydrogen. |

| Metabolite 1 | Hydroxylation | 242.1 | 224.1 | Addition of an oxygen atom; fragment corresponds to loss of water. |

| Metabolite 2 | Glucuronidation | 402.1 | 226.1 | Conjugation with glucuronic acid; fragment corresponds to the parent compound after cleavage. |

| Metabolite 3 | Sulfation | 306.1 | 226.1 | Conjugation with a sulfate (B86663) group; fragment corresponds to the parent compound after cleavage. |

Development of Spectroelectrochemical Techniques for In-Situ Redox Characterization

The phenazine core of this compound is inherently redox-active, making spectroelectrochemical techniques invaluable for its characterization. mdpi.com These methods combine electrochemistry with spectroscopy to provide real-time information on the electronic and structural changes that occur during electron transfer processes. This allows for the in-situ characterization of redox intermediates and the determination of formal potentials and electron transfer kinetics.

Techniques such as cyclic voltammetry (CV) coupled with UV-Visible spectroscopy can track changes in the absorption spectrum of this compound as its oxidation state is varied by an applied potential. nih.gov This provides insights into the stability of the radical cations or anions formed during redox cycling. The presence of electron-donating groups (amino, hydroxyl) and an electron-donating/weakly activating group (methyl) on the phenazine ring is expected to lower its reduction potential compared to the unsubstituted parent phenazine. nih.govrsc.org

Computational studies, often based on density functional theory (DFT), can complement experimental work by predicting redox potentials and identifying the positions on the phenazine ring most susceptible to functionalization to tune these properties. nih.govresearchgate.net

Table 2: Comparison of Redox Potentials for Selected Phenazine Derivatives

| Phenazine Compound | Key Functional Groups | Reported/Predicted Redox Potential (vs. SHE) | Reference |

|---|---|---|---|

| Phenazine (Parent) | None | -0.19 V | researchgate.net |

| Phenazine-1-carboxylic acid (PCA) | -COOH (Electron-withdrawing) | -0.10 V | researchgate.net |

| Pyocyanin (B1662382) (PYO) | =O, -CH₃ | -0.24 V | nih.gov |

| This compound | -NH₂, -CH₃, -OH (Electron-donating) | Predicted to be more negative than -0.24 V | Prediction based on substituent effects described in sources. nih.govrsc.org |

Application of Biosensors and Bioelectrocatalytic Systems for Specific Detection or Bioconversiontmiclinode.com

The distinct electrochemical properties of this compound make it a suitable candidate for integration into biosensors and bioelectrocatalytic systems. exlibrisgroup.com Phenazine derivatives are well-known for their ability to act as redox mediators, facilitating electron transfer between an enzyme's active site and an electrode surface. exlibrisgroup.com

A biosensor for the specific detection of this compound could be developed by immobilizing an enzyme that specifically recognizes or metabolizes the compound onto an electrode. nih.gov For instance, an oxidase or dehydrogenase could catalyze the oxidation of the compound, generating a current proportional to its concentration. Such enzymatic biosensors offer high sensitivity and specificity. nih.gov

In bioelectrocatalytic systems, this compound could be used either as a substrate for bioconversion or as a mediator to shuttle electrons for other reactions. For example, a microbial fuel cell could potentially use bacteria that metabolize this compound to generate electricity. Alternatively, enzymes could be used to catalyze its conversion into a value-added product, with the reaction progress monitored electrochemically. researchgate.net

Table 3: Components of a Hypothetical Biosensor for this compound

| Component | Example Material/Molecule | Function |

|---|---|---|

| Biorecognition Element | A specific L-amino acid oxidase or a custom-engineered dehydrogenase | Binds to or catalyzes a reaction with this compound, ensuring specificity. nih.gov |

| Transducer | Gold or screen-printed carbon electrode | Converts the biological recognition event into a measurable electrical signal (e.g., current, potential). nih.gov |

| Signal Processing | Potentiostat | Measures and amplifies the electrochemical signal for analysis. |

| Detection Principle | Amperometry | Measures the current produced from the oxidation or reduction of the compound or a reaction product at a fixed potential. |

Advanced Extraction and Preconcentration Techniques for Sample Preparationresearchgate.net

Effective sample preparation is a critical prerequisite for the accurate analysis of this compound in biological matrices. nih.gov The primary goal is to isolate the analyte from interfering substances such as proteins, lipids, and salts, which can suppress ionization in mass spectrometry (matrix effects) or co-elute during chromatography. researchgate.net

Commonly used techniques include:

Protein Precipitation (PPT): A simple method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to a plasma or serum sample to denature and precipitate proteins, which are then removed by centrifugation. researchgate.net

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. The analyte is partitioned from the aqueous biological sample into an organic solvent.

Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent (e.g., C18, ion-exchange) while impurities are washed away. The purified analyte is then eluted with a small volume of solvent, achieving both cleanup and preconcentration. nih.gov

More recent developments focus on microsampling techniques, such as volumetric absorptive microsampling (VAMS), which require only a small volume (e.g., 10-20 µL) of biological fluid. nih.gov These methods simplify sample collection and storage and are aligned with the principles of reducing animal use in preclinical studies. nih.gov

Table 4: Comparison of Sample Preparation Techniques for this compound

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Protein Precipitation (PPT) | Solvent-induced denaturation of proteins. | Fast, simple, low cost. | Non-selective, may not remove all interferences, resulting in significant matrix effects. researchgate.net |

| Liquid-Liquid Extraction (LLE) | Differential solubility and partitioning. | Provides a cleaner extract than PPT. | Can be labor-intensive, requires significant volumes of organic solvents, can be difficult to automate. |

| Solid-Phase Extraction (SPE) | Adsorption onto a solid sorbent followed by selective elution. | High selectivity, high recovery, excellent for preconcentration, easily automated. nih.gov | Higher cost per sample, requires method development. |

| Volumetric Absorptive Microsampling (VAMS) | Absorption of a fixed volume of fluid onto a polymeric tip. | Minimally invasive, small sample volume, easy storage and transport. nih.gov | Requires specialized extraction procedures from the dried matrix. |

Due to a lack of available scientific literature and research data on the specific chemical compound “this compound,” it is not possible to generate the requested article on "Future Research Directions and Emerging Academic Perspectives."

A thorough search of scientific databases and online resources did not yield any specific information regarding the synthesis, biological activity, or computational studies of this compound. The provided outline presumes a substantial body of existing research that would serve as a foundation for discussing future research directions. Without this foundational data, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and detail.

Therefore, the following sections of the requested article cannot be provided:

Future Research Directions and Emerging Academic Perspectives on 9 Amino 8 Methylphenazin 2 Ol

Development of Advanced Computational Models for Activity Prediction and Rational Design

Additionally, as no research findings could be located, no data tables can be generated. Similarly, a table of mentioned compound names cannot be compiled as no related compounds were identified in the context of 9-Amino-8-methylphenazin-2-ol.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 9-Amino-8-methylphenazin-2-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves Schiff base intermediates and refluxing in anhydrous solvents (e.g., dry benzene or THF) under controlled temperatures (80–100°C) to promote cyclization. For example, analogous phenazine derivatives are synthesized via condensation of aromatic amines with carbonyl-containing precursors, followed by recrystallization in THF to isolate pure products . Key variables include stoichiometry of reagents, solvent polarity, and reaction time. Yield optimization requires iterative adjustments to these parameters, monitored via TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- IR Spectroscopy : Identify N-H stretching (~3300 cm⁻¹ for amines) and C=N/C=O vibrations (~1650 cm⁻¹) to confirm functional groups.

- UV-Vis : Monitor absorption maxima (e.g., ~250–400 nm for conjugated aromatic systems) to assess electronic transitions influenced by substituents .

- 1H NMR : Analyze aromatic proton splitting patterns and methyl group singlet integration (e.g., δ 2.5 ppm for CH₃) to verify substitution patterns.

- Elemental Analysis : Validate empirical formulas (C, H, N percentages) to ensure purity .

Q. How can purification challenges (e.g., residual solvents or byproducts) be addressed during isolation of this compound?

- Methodological Answer : Recrystallization in polar/non-polar solvent mixtures (e.g., ethanol-water) effectively removes impurities. For persistent byproducts, column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile-water mobile phase) is recommended. Solvent traces are minimized via vacuum drying (40–60°C) and confirmed via GC-MS .

Advanced Research Questions

Q. How can structural modifications (e.g., substituent variation) alter the photophysical or redox properties of this compound?

- Methodological Answer : Substituents like electron-withdrawing groups (e.g., -NO₂) or extended conjugation (e.g., benzothiazole) shift UV-Vis absorption/emission maxima and redox potentials. For example, spiro-fused benzothiazole derivatives exhibit bathochromic shifts (~50 nm) compared to parent compounds due to π-extension . Systematic studies require synthesizing analogs via targeted substitution (e.g., Suzuki coupling for aryl groups) followed by cyclic voltammetry and fluorescence quantum yield measurements.

Q. What mechanistic insights explain contradictions between computational predictions and experimental data (e.g., NMR chemical shifts or reaction kinetics)?

- Methodological Answer : Discrepancies often arise from solvation effects, steric hindrance, or dynamic processes (e.g., tautomerism). For example, DFT calculations may predict a planar phenazine core, but X-ray crystallography might reveal non-planarity due to steric clashes with the methyl group. Hybrid methods (e.g., MD simulations with implicit solvent models) and variable-temperature NMR can resolve such conflicts .

Q. How can reaction pathways for this compound derivatives be optimized to mitigate side reactions (e.g., dimerization or oxidation)?

- Methodological Answer :

- Dimerization Control : Use inert atmospheres (N₂/Ar) and low temperatures (0–4°C) during synthesis. Add radical inhibitors (e.g., BHT) if free-radical pathways dominate.

- Oxidation Mitigation : Replace protic solvents (e.g., H₂O) with aprotic alternatives (e.g., DMF) and employ reducing agents (e.g., Na₂S₂O₄) to stabilize amine groups .

- Kinetic Monitoring : In-situ FTIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting elemental analysis and mass spectrometry data for this compound?

- Methodological Answer : Discrepancies may arise from hydrate formation or isotopic impurities. For example, a mass spec [M+H]⁺ peak at m/z 242.1 may align with C₁₃H₁₁N₃O, but elemental analysis showing excess oxygen could indicate adsorbed water. Address this via Karl Fischer titration (moisture content) and HRMS with isotopic resolution (e.g., ≤2 ppm error) .

Q. What strategies validate the reproducibility of synthetic protocols for this compound across different laboratories?

- Methodological Answer : Implement a round-robin study with standardized reagents and equipment (e.g., same brand of anhydrous solvents, calibrated thermometers). Share detailed procedural logs (e.g., reflux time ±5 minutes) and cross-validate results via inter-lab NMR/LC-MS comparisons. Statistical tools (e.g., ANOVA) quantify variability in yields/purity .

Tables of Key Data

| Property | Typical Value/Range | Method | Reference |

|---|---|---|---|

| Melting Point | 180–185°C (decomp.) | Differential Scanning Calorimetry | |

| λmax (UV-Vis) | 275 nm, 345 nm (shoulder) | Ethanol, 25°C | |

| IR (N-H stretch) | 3280 cm⁻¹ | KBr pellet | |

| 1H NMR (CDCl₃) | δ 2.45 (s, 3H, CH₃) | 400 MHz |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.